molecular formula C10H13NO B1676376 Methcathinone CAS No. 5650-44-2

Methcathinone

Cat. No. B1676376
CAS RN: 5650-44-2
M. Wt: 163.22 g/mol
InChI Key: LPLLVINFLBSFRP-UHFFFAOYSA-N

Description

Methcathinone, also known as α-methylamino-propiophenone or ephedrone, is a monoamine alkaloid and psychoactive stimulant, a substituted cathinone . It is used as a recreational drug due to its potent stimulant and euphoric effects and is considered to be addictive . It is usually snorted, but can be smoked, injected, or taken orally .


Synthesis Analysis

Methcathinone represents a new class of designer street drugs that can be prepared easily from readily available starting materials such as the ephedrines and pseudoephedrines . The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration . Another method of synthesis involves the oxidation of (pseudo)Ephedrine with (Di)Chromate Salts .


Molecular Structure Analysis

Methcathinone is a β-keto N-methylamphetamine and is closely related to the naturally occurring compounds, cathinone and cathine . A computational study of IR, UV, and NMR spectra of the most popular cathinone, known as mephedrone or 4-methylmethcathinone (4-MMC), was thoroughly studied by quantum chemical calculation in terms of the density functional theory (DFT) .


Chemical Reactions Analysis

The isomers of methcathinone were separated by gas chromatography as the diastereomeric amides following derivatization with S- (-)-N- (trifluoroacetyl)prolyl chloride (TPC) . The gas chromatographic-mass spectrometric analysis of methcathinone and designer analogues showed a major chromatographic peak with a mass spectrum characteristic of the parent molecule .


Physical And Chemical Properties Analysis

Methcathinone is a white or off-white crystalline powder . It is a beta-keto N-methylamphetamine and is closely related to the naturally occurring compounds, cathinone and cathine .

Safety And Hazards

Methcathinone is listed as a Schedule I controlled substance by the Convention on Psychotropic Substances and the United States’ Controlled Substances Act . It is not considered to be safe or effective in the treatment, diagnosis, prevention, or cure of any disease, and has no approved medical use . Possession and distribution of methcathinone for the purpose of human consumption is illegal under any/all circumstances in the United States and is either illegal or highly regulated in most jurisdictions worldwide .

properties

IUPAC Name

2-(methylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLLVINFLBSFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863589
Record name (+/-)-Methcathinone
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methcathinone

CAS RN

5650-44-2
Record name (±)-Methcathinone
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Record name Methcathinone
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Record name Methcathinone
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Record name 1-Propanone, 2-(methylamino)-1-phenyl-
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Record name (+/-)-Methcathinone
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Record name 2-(methylamino)propiophenone
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Record name METHCATHINONE
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Record name Methcathinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,850
Citations
RA Glennon, BR Martin, TA Dal Cason… - Pharmacology …, 1995 - Elsevier
… We have previously demonstrated that racemic methcathinone produces … of methcathinone, in the present investigation we synthesized samples of S( - )- and R( +)methcathinone and …
Number of citations: 98 www.sciencedirect.com
RA Glennon, M Yousif, N Naiman, P Kalix - … Biochemistry and Behavior, 1987 - Elsevier
The purpose of the present investigation was to examine the effect of N-monomethylation of phenylisopropylamine derivatives on amphetamine-like activity. In tests of stimulus …
Number of citations: 157 www.sciencedirect.com
H Belhadj-Tahar, N Sadeg - Forensic science international, 2005 - Elsevier
… methcathinone intoxication that are based on reliable analyses are rare. This paper describes a case of reiterated coma due to an overdose of methcathinone … (methcathinone: 17.24 mg/…
Number of citations: 73 www.sciencedirect.com
PI Dargan, R Sedefov, A Gallegos… - Drug testing and …, 2011 - Wiley Online Library
… of methcathinone (the resultant product of which is often referred to as the ‘Russian Cocktail’). The synthesis of methcathinone … developing in users of methcathinone, which were due to …
JS Bonano, RA Glennon, LJ De Felice, ML Banks… - …, 2014 - Springer
… Based on the in vitro selectivity of these compounds to promote release or block reuptake of DA versus 5-HT, we predicted that methcathinone and MDPV would display the greatest …
Number of citations: 137 link.springer.com
MH Baumann, MA Ayestas, JS Partilla… - …, 2012 - nature.com
… Both methcathinone analogs were weak motor stimulants when compared with … Our data demonstrate that designer methcathinone analogs are substrates for monoamine transporters, …
Number of citations: 493 www.nature.com
D Walther, AR Shalabi, MH Baumann… - ACS chemical …, 2018 - ACS Publications
Methcathinone analogs are appearing on the clandestine … the releasing ability of several simple methcathinone analogs at the three … The analogs included methcathinone and 14 other …
Number of citations: 14 pubs.acs.org
JA Shimshoni, M Britzi, E Sobol… - Journal of …, 2015 - journals.sagepub.com
3-Methyl-methcathinone (3-MMC) is a novel, synthetic cathinone analog, recently linked to poisoning events among recreational users. The lack of pharmacological data on 3-MMC, …
Number of citations: 33 journals.sagepub.com
J DeRuiter, L Hayes, A Valaer, CR Clark… - Journal of …, 1994 - academic.oup.com
… reported for methcathinone, but there are no reports on the stability of methcathinone during these analytical procedures. In our pre liminary studies, methcathinone decomposition was …
Number of citations: 69 academic.oup.com
JP Kelly - Drug testing and analysis, 2011 - Wiley Online Library
… Thus, methcathinone (ephedrone) was subsequently marketed as an antidepressant in the … were first highlighted with the widespread abuse of methcathinone (‘Jeff’) in the USSR from …

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